

Crystal Structure of Methyl 4-(benzyloxy)-3-methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 4-(benzyloxy)-3-methoxybenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **Methyl 4-(benzyloxy)-3-methoxybenzoate**, an important intermediate in the synthesis of various compounds, including the anticancer drug Cediranib.[1] This document outlines the key crystallographic data, experimental procedures for its synthesis and crystallization, and a detailed description of its molecular and supramolecular structure.

Crystallographic Data

The crystal structure of **Methyl 4-(benzyloxy)-3-methoxybenzoate** has been determined by X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystal data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for **Methyl 4-(benzyloxy)-3-methoxybenzoate**[1]

Parameter	Value
Crystal Data	
Chemical Formula	C ₁₆ H ₁₆ O ₄
Formula Weight	272.29 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	5.2466 (7) Å
b	17.973 (2) Å
c	14.8785 (18) Å
α	90°
β	94.018 (3)°
γ	90°
Volume	1399.6 (3) Å ³
Z	4
Data Collection	
Diffractometer	Enraf–Nonius CAD-4
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	293 K
Measured Reflections	7732
Independent Reflections	2454
R _{int}	0.029
Refinement	
R[F ² > 2σ(F ²)]	0.045
wR(F ²)	0.138

Goodness-of-fit (S)	0.91
Reflections used	2454
Parameters	182

Molecular Structure

The molecule of **Methyl 4-(benzyloxy)-3-methoxybenzoate** consists of a benzoate group with methoxy and benzyloxy substituents on the aromatic ring. A key feature of its conformation is the spatial relationship between the two aromatic rings. The dihedral angle between the benzene ring of the benzoate moiety and the benzene ring of the benzyl group is 85.81 (10)°, indicating they are nearly perpendicular to each other.^[1]

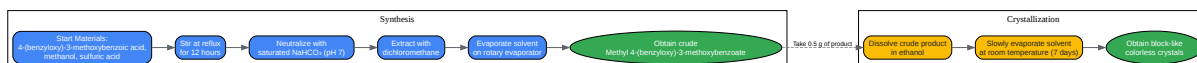
In the crystal packing, molecules are interconnected through C—H···O hydrogen bonds, forming chains that propagate along the b-axis.^[1] Furthermore, C—H··· π interactions are present, which link these chains to create two-dimensional networks parallel to the (102) plane.^[1]

Experimental Protocols

The synthesis and crystallization of **Methyl 4-(benzyloxy)-3-methoxybenzoate** followed a well-defined procedure. The subsequent structural analysis was performed using single-crystal X-ray diffraction.

Synthesis and Crystallization Workflow

The following diagram outlines the key steps in the synthesis and crystallization of the title compound.



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Synthesis and Crystallization Workflow.

Detailed Methodologies

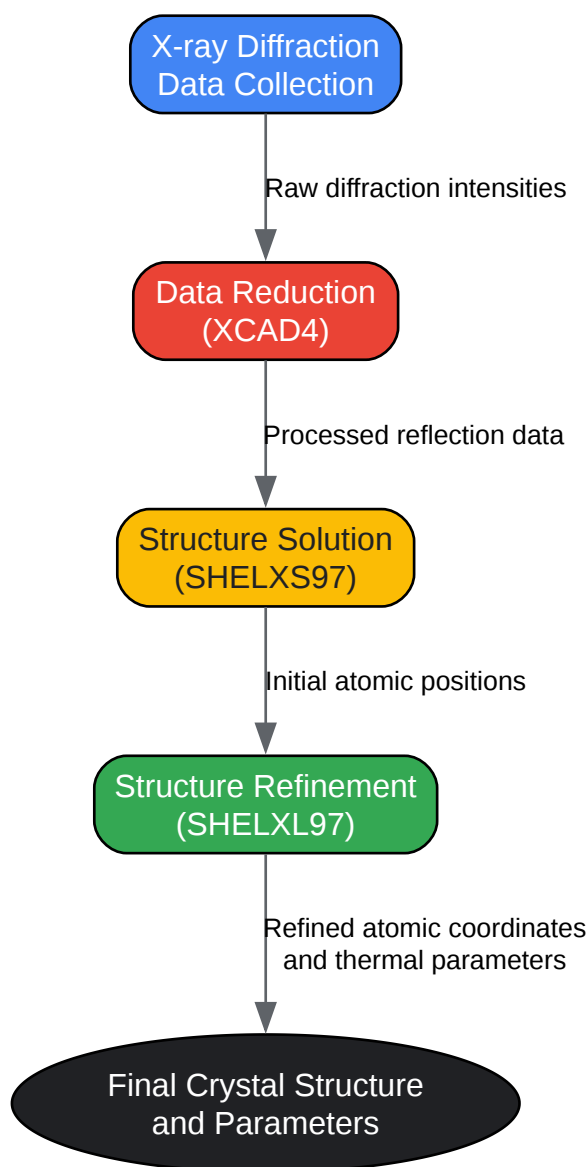
Synthesis: A solution of 4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol) was slowly added to a solution of methanol containing concentrated sulfuric acid (2 ml).[1] The mixture was then stirred at reflux for 12 hours.[1] After cooling, a saturated sodium bicarbonate solution was added to adjust the pH to 7.[1] Dichloromethane was used for extraction, and after filtration, the organic phase was evaporated on a rotary evaporator to yield the title compound.[1]

Crystallization: Block-like colorless crystals suitable for X-ray diffraction were obtained by dissolving 0.5 g (1.84 mmol) of the synthesized compound in 25 ml of ethanol.[1] The solvent was then allowed to evaporate slowly at room temperature over a period of approximately 7 days.[1]

Structure Determination: The crystal structure was determined using an Enraf–Nonius CAD-4 diffractometer.[1] The structure was solved using SHELXS97 and refined using SHELXL97 software.[1] All hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.[1]

Logical Relationships in Structure Determination

The process of determining the crystal structure from the experimental data follows a logical progression, as illustrated in the diagram below.



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Logical Workflow for Structure Determination.

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References

- 1. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
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